![molecular formula C26H21N3O2S B2493044 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922646-97-7](/img/structure/B2493044.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals known for their intricate synthesis processes and potential biological activities. Research in related compounds focuses on exploring their synthesis, molecular structure, and potential applications in various fields including medicinal chemistry.

Synthesis Analysis

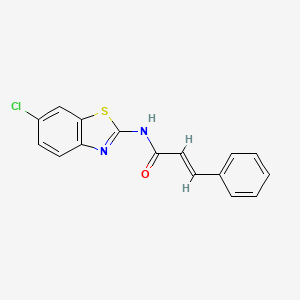

The synthesis of related compounds often involves multi-step chemical reactions, starting with basic chemical entities and proceeding through a series of reactions including acetylation, cyclocondensation, and modifications of the naphthalene and pyridine moieties. For example, the synthesis processes involve base-catalyzed cyclocondensation and specific reactions with hydrazine hydrate and aromatic aldehydes to form Schiff bases, followed by cyclisation to yield thiazolidinone derivatives (Gomathy et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex interactions, including hydrogen bonds and π-π stacking. Crystal structure analysis reveals details about the spatial arrangement of molecules and the interactions that stabilize the structure. For instance, studies on N-(benzo[d]thiazol-2-yl) acetamides highlight the importance of hydrogen bond associations in determining the molecular assembly and crystal structure (Balijapalli et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation : A study by Thabet et al. (2011) involved the synthesis and biological evaluation of derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. These compounds were screened for animal toxicity, analgesic, and anti-inflammatory studies (Thabet, Helal, Salem, & Abdelaal, 2011).

Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel derivatives of this compound and studied their anti-Parkinson's activity. These compounds showed potential as free radical scavengers and were tested in vivo for anti-Parkinson's screening using a rat model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anti-HIV Activity : A study by Hamad et al. (2010) synthesized new derivatives of this compound, which were screened for their inhibitory activity against HIV-1 and HIV-2. One of the derivatives was found to be a potent inhibitor of HIV-1 replication (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) designed and synthesized novel compounds based on the structure of this compound and tested them for cytotoxicity against human cancer cell lines. The study found one of the compounds to be a potential inhibitor against breast cancer cells (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).

Computational and Pharmacological Evaluation : In a study by Faheem (2018), computational and pharmacological evaluations were conducted on novel derivatives of this compound. These compounds were investigated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S/c1-31-21-11-12-23-24(15-21)32-26(28-23)29(17-18-6-5-13-27-16-18)25(30)14-20-9-4-8-19-7-2-3-10-22(19)20/h2-13,15-16H,14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWQZKMFEQCNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)

![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)